

Quantifying LPA1 Receptor Occupancy with BMT-136088 PET: Application Notes and Protocols

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Compound of Interest

Compound Name: BMT-136088

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Introduction

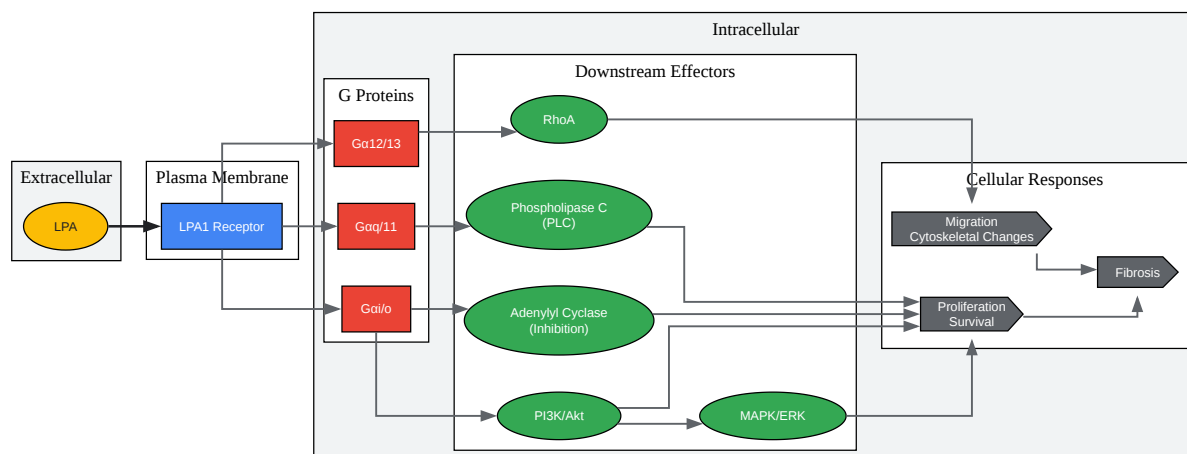
Lysophosphatidic acid (LPA) is a signaling phospholipid that exerts its effects through a family of G protein-coupled receptors, including the LPA1 receptor.^{[1][2]} The LPA/LPA1 signaling axis is implicated in a variety of physiological and pathological processes, most notably in the progression of fibrotic diseases such as idiopathic pulmonary fibrosis (IPF).^{[3][4][5]} Consequently, the LPA1 receptor has emerged as a critical therapeutic target for anti-fibrotic drug development.^[4]

Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the in vivo quantification of biological processes.^{[6][7]} By using a radiolabeled ligand that specifically binds to a target receptor, PET can be employed to determine receptor density and occupancy.^{[8][9]} **BMT-136088** is a potent and selective LPA1 receptor antagonist that has been radiolabeled with Carbon-11 (¹¹C]**BMT-136088**) to serve as a PET radiotracer for imaging and quantifying LPA1 receptors.^{[3][10][11]}

These application notes provide detailed protocols and quantitative data for the use of ¹¹C]**BMT-136088** PET in quantifying LPA1 receptor occupancy, a critical step in the clinical development of novel LPA1-targeting therapeutics.

LPA1 Receptor Signaling Pathway

The LPA1 receptor couples to several heterotrimeric G proteins, primarily G α i/o, G α q/11, and G α 12/13, to initiate a cascade of downstream signaling events.[1][2] These pathways ultimately influence cellular responses such as proliferation, migration, and cytoskeletal changes, which are key processes in the development of fibrosis.[5][12]



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Caption: LPA1 receptor signaling pathways.

Quantitative Data from [11C]BMT-136088 PET Studies

The following tables summarize key quantitative data from preclinical studies of [11C]**BMT-136088** in rhesus monkeys. These values are essential for the design and interpretation of receptor occupancy studies.

Table 1: [11C]**BMT-136088** In Vivo Binding Parameters in Rhesus Monkey Lung[3][13][14]

Parameter	Value	Unit	Description
VT (baseline)	1.83 ± 0.16 (MA1) 2.1 ± 0.55 (EA)	mL plasma/g tissue	Total volume of distribution
VND	0.9 ± 0.08	mL plasma/g tissue	Non-displaceable volume of distribution
BPND	1.1 ± 0.14	-	Non-displaceable binding potential
Test-Retest Variability	-6% (MA1) -1% ± 14% (EA)	%	Reproducibility of VT measurements
fP (plasma free fraction)	0.2	%	Percentage of tracer unbound in plasma
In vivo KD	55	pM	In vivo dissociation constant

MA1: Multilinear Analysis 1; EA: Equilibrium Analysis

Table 2: [11C]**BMT-136088** Receptor Occupancy Parameters in Rhesus Monkey Lung[3][13][14][15]

Parameter	Value	Unit	Description
ID50 (dose)	73 ± 30	nmol/kg	Dose of unlabeled BMT-136088 required to occupy 50% of LPA1 receptors
IC50 (plasma concentration)	28 ± 12	nM	Plasma concentration of unlabeled BMT-136088 required to occupy 50% of LPA1 receptors

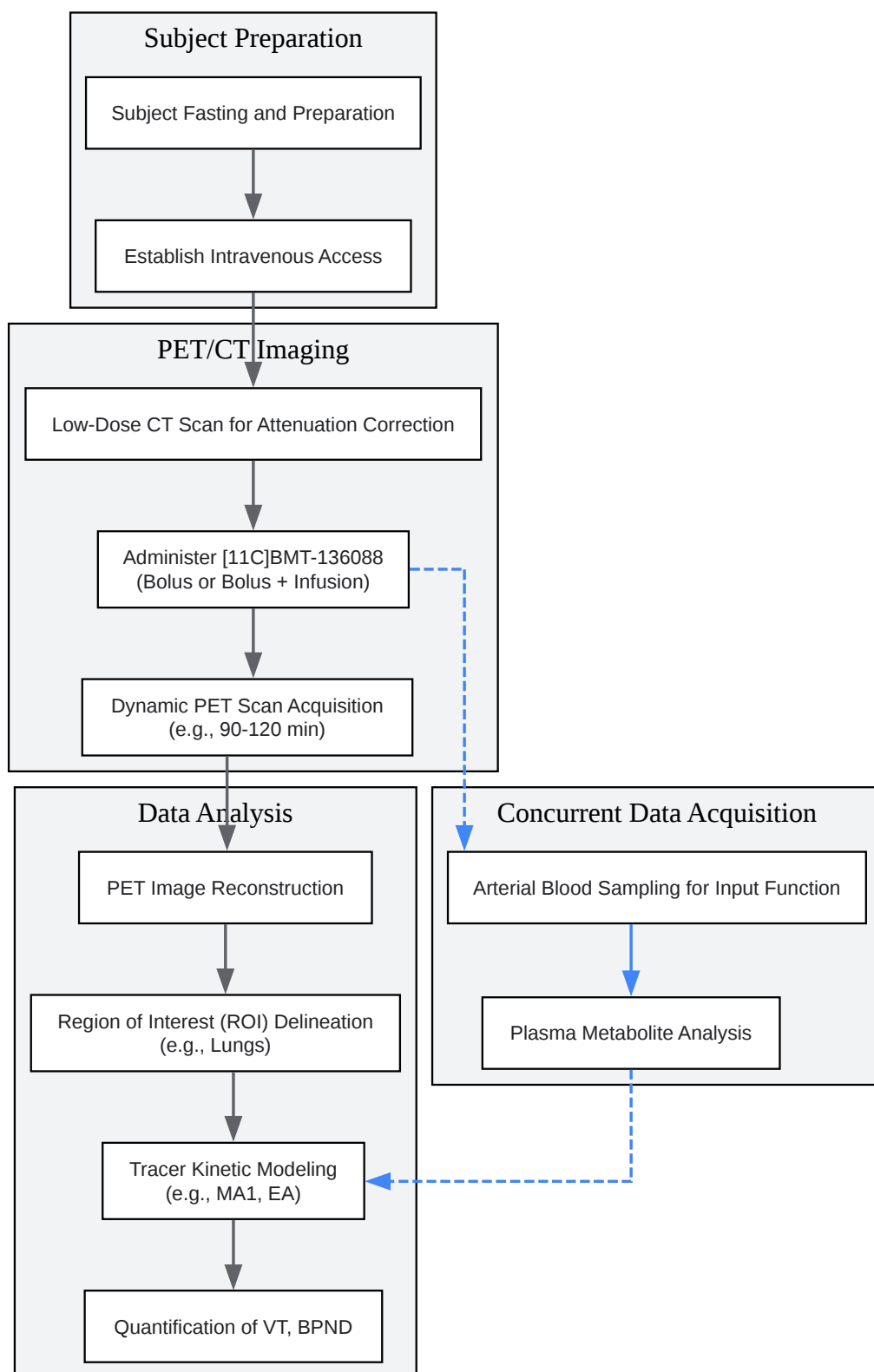
Table 3: [11C]**BMT-136088** Dosimetry in Rhesus Monkeys (Extrapolated to Humans)[\[3\]](#)[\[13\]](#)[\[16\]](#)

Organ	Male (μSv/MBq)	Female (μSv/MBq)
Liver	43.1 ± 4.9	68.9 ± 9.4
Effective Dose Equivalent	6.9 ± 0.6	8.7 ± 0.6

Experimental Protocols

Protocol 1: General [11C]**BMT-136088** PET Imaging for LPA1 Receptor Quantification

This protocol outlines the general procedure for a single [11C]**BMT-136088** PET scan to quantify LPA1 receptor availability.



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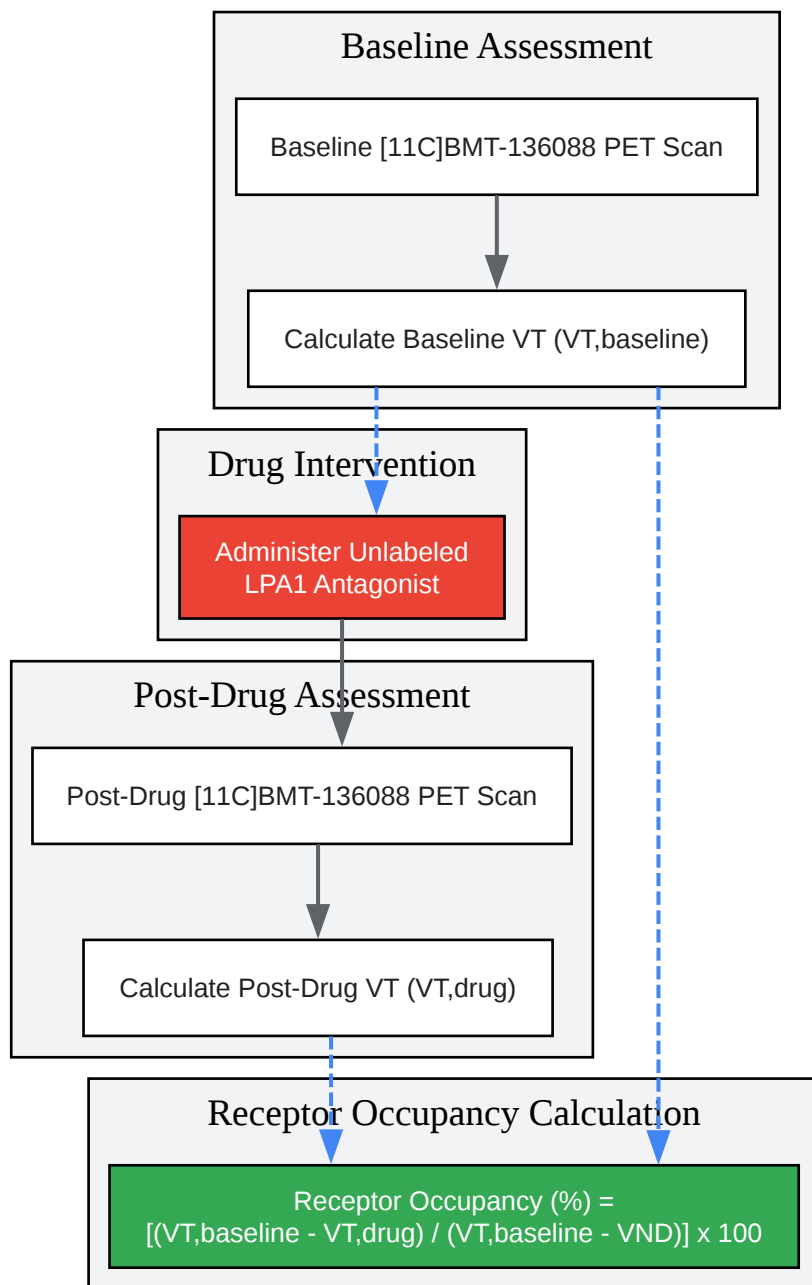
Caption: Experimental workflow for [11C]**BMT-136088** PET.

Methodology:

- Subject Preparation: Subjects should fast for at least 4 hours prior to the scan. Intravenous access should be established for radiotracer administration and arterial blood sampling.
- PET/CT Imaging:
 - A low-dose CT scan is acquired for attenuation correction and anatomical localization.[\[13\]](#)
 - [^{11}C]**BMT-136088** is administered intravenously, typically as a bolus followed by a continuous infusion to achieve steady-state conditions.[\[13\]](#)
 - A dynamic PET scan is acquired for 90-120 minutes.
- Arterial Blood Sampling:
 - Arterial blood samples are collected throughout the scan to measure the arterial input function (the concentration of the radiotracer in arterial plasma over time).[\[13\]](#)
 - Plasma is separated and analyzed to determine the fraction of unchanged [^{11}C]**BMT-136088** (metabolite analysis).
- Data Analysis:
 - PET images are reconstructed with corrections for attenuation, scatter, and random coincidences.
 - Regions of interest (ROIs) are delineated on the co-registered CT or MRI images (e.g., whole lung).[\[13\]](#)
 - The time-activity curves from the ROIs and the arterial input function are used in tracer kinetic models (e.g., Multilinear Analysis 1, Equilibrium Analysis) to estimate the total volume of distribution (VT).[\[13\]](#)
 - The binding potential (BPND) can then be calculated as $(VT - V_{ND}) / V_{ND}$.

Protocol 2: LPA1 Receptor Occupancy Study

This protocol describes a typical design for a receptor occupancy study to evaluate the effect of an unlabeled drug on LPA1 receptor availability.



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Caption: Logical workflow for a receptor occupancy study.

Methodology:

- Baseline Scan: A baseline [^{11}C]**BMT-136088** PET scan is performed on each subject as described in Protocol 1 to determine the baseline VT.[\[8\]](#)
- Drug Administration: The unlabeled LPA1 receptor antagonist is administered to the subject at a specific dose and time before the second PET scan.
- Post-Drug Scan: A second [^{11}C]**BMT-136088** PET scan is performed after drug administration to determine the post-drug VT.[\[8\]](#)
- Receptor Occupancy Calculation: The percentage of LPA1 receptor occupancy (RO) is calculated using the following formula:

$$\text{RO (\%)} = [(\text{VT}_{\text{baseline}} - \text{VT}_{\text{drug}}) / (\text{VT}_{\text{baseline}} - \text{VND})] \times 100$$

Where:

- VT_{baseline} is the total volume of distribution from the baseline scan.
- VT_{drug} is the total volume of distribution from the post-drug scan.
- VND is the non-displaceable volume of distribution, which can be determined from a self-saturation study or a reference region if available.[\[13\]](#)

By performing these studies at various doses of the unlabeled drug, a dose-occupancy relationship can be established, which is crucial for selecting appropriate doses for further clinical trials.[\[6\]](#)

Conclusion

[^{11}C]**BMT-136088** PET imaging is a powerful tool for the in vivo quantification of LPA1 receptor availability and occupancy.[\[3\]](#)[\[10\]](#) The protocols and data presented in these application notes provide a framework for researchers and drug developers to utilize this technology in the investigation of novel LPA1-targeting therapies. Accurate measurement of receptor occupancy can help to de-risk drug development programs by providing early evidence of target engagement and informing dose selection for later-phase clinical trials.[\[7\]](#)

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